2-Benzyl-5-nitroisoindoline
Overview
Description
2-Benzyl-5-nitroisoindoline is a chemical compound with the CAS Number: 127168-68-7. It has a molecular weight of 254.29 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O2 . The InChI Code for this compound is 1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Stereoselective Dimerization of Benzylic Amines
The treatment of benzylic amines derived from 2-(acyloxymethyl)-5-nitroindolines with sodium hexamethyl-disilazide leads to dimeric products through a process involving deprotonation, oxidation, and stereoselective radical recombination. This illustrates the compound's role in facilitating specific dimerization reactions, which are crucial in the synthesis of complex organic molecules (Nowak & George, 2002).
Antiplasmodial Activity Testing
Derivatives of 5-nitro-1,10-phenanthroline, prepared using 2-Benzyl-5-nitroisoindoline, have been evaluated for in vitro antiplasmodial activity against strains of Plasmodium falciparum. This research underscores the potential of this compound derivatives in the development of new antimalarial agents (Hadanu et al., 2012).
Approach to 3-Aminoindolin-2-Ones
O-Benzyloxime ether substituted amidocyclohexadienes, prepared from 2-aminoacetophenone, have demonstrated the ability to undergo peroxide-induced decompositions leading to indolin-2-ones with specific substitutions. This research highlights the versatility of this compound derivatives in synthesizing compounds with potential pharmacological applications (Bella, Slawin, & Walton, 2004).
Photorelease of L-Glutamate
Studies on 1-acyl-7-nitroindolines, which include derivatives of this compound, have shown improved efficiency in the photorelease of neuroactive amino acids like L-glutamate. This application is particularly relevant in neuroscience research, providing a tool for the rapid activation of neuronal channels (Papageorgiou, Ogden, & Corrie, 2004).
EPR Oximetry in Viable Systems
Isoindoline nitroxides, related to this compound, have been explored for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes in viable biological systems. These studies contribute to our understanding of intracellular oxygen, pH, and redox metabolism, highlighting the broad utility of this compound derivatives in biomedical research (Khan et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-5-nitroisoindoline is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the signal transduction pathways it is involved in .
Biochemical Pathways
The dopamine receptor D2 is part of the dopamine system, which plays a crucial role in the CNS, influencing behavior, cognition, and physiology . The interaction of this compound with the receptor can affect these processes.
Pharmacokinetics
The pharmacokinetic properties of this compound have been predicted in silico . These predictions include parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding the compound’s bioavailability.
Result of Action
Its interaction with the dopamine receptor d2 suggests potential effects on neurological processes, given the role of this receptor in the cns .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
Safety and Hazards
The safety information for 2-Benzyl-5-nitroisoindoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Properties
IUPAC Name |
2-benzyl-5-nitro-1,3-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBGQUETRDJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476841 | |
Record name | 2-BENZYL-5-NITROISOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-68-7 | |
Record name | 2-BENZYL-5-NITROISOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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